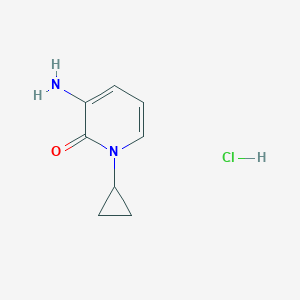
2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid is a chemical compound with the CAS Number: 1229617-60-0 . It has a molecular weight of 170.09 . The IUPAC name for this compound is 2-hydroxy-2-(trifluoromethyl)-3-butenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5F3O3/c1-2-4(11,3(9)10)5(6,7)8/h2,11H,1H2,(H,9,10) . This indicates the presence of 5 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a powder . It is stored at room temperature . The compound’s assay (Aqueous acid-base Titration) is ≥92.0 to ≤108.0% .Scientific Research Applications
Chemical Transformations and Derivatives
- Various derivatives of 2-hydroxy-3-enoic acids, including those with trifluoromethyl groups, have been used in chemical transformations like epoxidations and dihydroxylations. These processes yield diverse 2,3-dihydroxy-γ-butyrolactones with different substituents and demonstrate significant stereoselectivity (Yu & Simon, 1991).
Crystal Structure Analysis
- The crystal structure of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid has been investigated, revealing hydrogen-bonded dimers with different molecular conformations. This study highlights the compound's molecular interactions and geometry (Swenson, Lu & Burton, 1997).
Synthetic Applications
- Iminofurans, synthesized from reactions involving 2-hydroxy-4-oxobut-2-enoic acids, have potential applications in creating hydrazono-3H-furan-2-ones. These chemical reactions showcase the versatility of 2-hydroxy-3-enoic acid derivatives in organic synthesis (Komarova et al., 2011).
Electrosynthesis
- Electrochemical oxidation of 3-hydroxy-2-trifluoromethylpropionic acid, a related compound, has been used for the synthesis of 2,3-bis(trifluoromethyl)-1,4-butanediol and 2-trifluoromethylated alcohols, demonstrating its potential in electrosynthetic applications (Kubota et al., 1987).
Inhibitor Development
- Derivatives of 2-hydroxy-4-oxobut-2-enoic acids have been investigated for their potential as inhibitors of the kynurenine-3-hydroxylase enzyme. These compounds could be significant in developing neuroprotective agents (Drysdale et al., 2000).
Medicinal Chemistry
- 4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives have been synthesized for medicinal applications, particularly as potent inhibitors of enzymes, highlighting their significance in pharmaceutical research (Zhu et al., 2010).
Organic Synthesis
- The compound's derivatives have been utilized in the synthesis of carboxylic acids, esters, alcohols, and ethers containing various functional groups, demonstrating its utility in diverse organic syntheses (Hanzawa et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a radical approach , but more research is needed to confirm this and to understand the resulting changes in the biological system.
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid are currently unknown
Properties
IUPAC Name |
2-hydroxy-2-(trifluoromethyl)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-2-4(11,3(9)10)5(6,7)8/h2,11H,1H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYHTMVEZYOEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229617-60-0 |
Source


|
| Record name | 2-hydroxy-2-(trifluoromethyl)but-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)

![2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile](/img/structure/B2867900.png)

![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2867902.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrimidin-2-yl]acetate](/img/structure/B2867905.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2867910.png)




